Cas no 156-12-7 (Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)- (9CI))

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)- (9CI) structure
156-12-7 structure
Product Name:Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)- (9CI)
CAS-nummer:156-12-7
MF:C9H12Cl3N
MW:240.557279586792
CID:237566
PubChem ID:201553
Update Time:2025-04-19

Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneethanamine,3,4-dichloro-a-methyl-, hydrochloride, (+)- (9CI)
    • 2-(3,4-dichloro-phenoxy)-ethanol
    • 2-(3,4-dichloro-phenyl)-1-methyl-ethylamine, hydrochloride
    • 2-(3,4-Dichlor-phenoxy)-aethanol
    • 2-(3,4-Dichlor-phenyl)-1-methyl-aethylamin, Hydrochlorid
    • CTK2A4092
    • Ethanol, 2-(3,4-dichlorophenoxy)-
    • SureCN9451250
    • 2643-14-3
    • dl-3,4-Dichloro-alpha-methylphenethylamine hydrochloride
    • Phenethylamine, 3,4-dichloro-alpha-methyl-, hydrochloride, dl-
    • dl-m,p-Dicloro-alpha-metilfenetilamina HCl
    • 3,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride
    • 3,4-DICHLOROPHENYL-2-AMINOPROPANE HYDROCHLORIDE
    • 6229-86-3
    • Q17JEA2FRD
    • 156-12-7
    • BENZENEETHANAMINE, 3,4-DICHLORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
    • PHENETHYLAMINE, 3,4-DICHLORO-.ALPHA.-METHYL-, HYDROCHLORIDE
    • UNII-Q17JEA2FRD
    • DTXSID30949317
    • Benzeneethanamine, 3,4-dichloro-alpha-methyl-, hydrochloride
    • NSC-93734
    • CHEMBL1987806
    • NSC93734
    • 1-(3,4-Dichlorophenyl)propan-2-amine--hydrogen chloride (1/1)
    • dl-m,p-Dicloro-alpha-metilfenetilamina HCl [Italian]
    • Inchi: 1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)9(11)5-7;/h2-3,5-6H,4,12H2,1H3;1H
    • InChI-sleutel: OFHUVEDFQIRAKY-UHFFFAOYSA-N
    • LACHT: ClC1=C(C=CC(=C1)CC(C)N)Cl.Cl

Berekende eigenschappen

  • Exacte massa: 272.08309
  • Monoisotopische massa: 239.003532g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 141
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26Ų

Experimentele eigenschappen

  • PSA: 52.54
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk